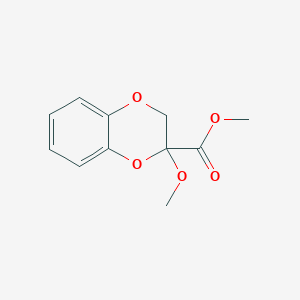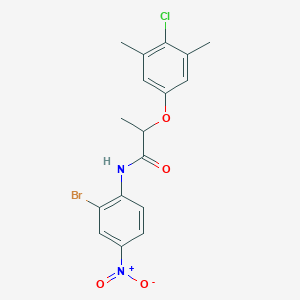
1-(4-acetyl-5-methyl-1,3-thiazol-2-yl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione
描述
1-(4-acetyl-5-methyl-1,3-thiazol-2-yl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione, also known as AMTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of thiazole-containing compounds, which have been shown to possess various biological activities, including anti-inflammatory, antibacterial, and antifungal properties.
科学研究应用
1-(4-acetyl-5-methyl-1,3-thiazol-2-yl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione has been studied extensively for its potential therapeutic applications. It has been shown to possess anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells and inhibit tumor growth. 1-(4-acetyl-5-methyl-1,3-thiazol-2-yl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione has also been shown to possess anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of inflammatory diseases. Additionally, 1-(4-acetyl-5-methyl-1,3-thiazol-2-yl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione has been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
作用机制
The mechanism of action of 1-(4-acetyl-5-methyl-1,3-thiazol-2-yl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, including topoisomerase II and histone deacetylase. These enzymes play important roles in DNA replication and gene expression, respectively, and their inhibition by 1-(4-acetyl-5-methyl-1,3-thiazol-2-yl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione may contribute to its anticancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
1-(4-acetyl-5-methyl-1,3-thiazol-2-yl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione has been shown to possess various biochemical and physiological effects. Studies have demonstrated its ability to induce apoptosis in cancer cells, reduce inflammation in animal models of inflammatory diseases, and inhibit the growth of certain fungi and bacteria. Additionally, 1-(4-acetyl-5-methyl-1,3-thiazol-2-yl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione has been shown to have low toxicity in animal studies, suggesting that it may have a favorable safety profile for use in humans.
实验室实验的优点和局限性
One of the advantages of using 1-(4-acetyl-5-methyl-1,3-thiazol-2-yl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione in lab experiments is its relatively low toxicity, which allows for higher doses to be used without causing harm to the test subjects. Additionally, its ability to inhibit the activity of certain enzymes makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using 1-(4-acetyl-5-methyl-1,3-thiazol-2-yl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 1-(4-acetyl-5-methyl-1,3-thiazol-2-yl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-acetyl-5-methyl-1,3-thiazol-2-yl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione and its effects on various biological processes. Finally, there is potential for the development of new antimicrobial agents based on the structure of 1-(4-acetyl-5-methyl-1,3-thiazol-2-yl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione and its derivatives.
In conclusion, 1-(4-acetyl-5-methyl-1,3-thiazol-2-yl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione is a chemical compound that has been extensively studied for its potential therapeutic applications. Its synthesis method has been optimized to produce high yields of pure product, and it has been shown to possess anticancer, anti-inflammatory, antifungal, and antibacterial properties. Although its mechanism of action is not fully understood, studies have suggested that it may act by inhibiting the activity of certain enzymes. 1-(4-acetyl-5-methyl-1,3-thiazol-2-yl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione has several advantages for use in lab experiments, including its low toxicity and ability to inhibit enzyme activity. There are several potential future directions for research on 1-(4-acetyl-5-methyl-1,3-thiazol-2-yl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione, including its use as a therapeutic agent and the development of new antimicrobial agents.
属性
IUPAC Name |
1-(4-acetyl-5-methyl-1,3-thiazol-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-10-4-6-13(7-5-10)8-14-9-15(22)20(17(14)23)18-19-16(11(2)21)12(3)24-18/h4-7,14H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAMEALLLJFHIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=NC(=C(S3)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-(4-methylbenzyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-phenylethanamine hydrochloride](/img/structure/B4174242.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-methoxy-5-methyl-N-phenylbenzenesulfonamide](/img/structure/B4174243.png)

![2-[1-(4-methoxybenzoyl)-3-oxo-2-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B4174260.png)
![N-{3'-acetyl-1-[2-(diethylamino)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B4174271.png)
![4-benzyl-1-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine](/img/structure/B4174283.png)
![4-benzoylbenzyl N-[(3-nitrophenyl)sulfonyl]glycinate](/img/structure/B4174293.png)
![ethyl 4-{[3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoyl]amino}benzoate](/img/structure/B4174296.png)
![2-(4-methoxyphenyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4174304.png)
![2-{[2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B4174317.png)
![N-[4-(4-bromophenoxy)phenyl]-2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)acetamide](/img/structure/B4174321.png)
![3-butoxy-N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4174329.png)
